molecular formula C22H16N6 B14650002 1,3-Bis(3-imino-1-isoindolinylideneamino)benzene CAS No. 49545-76-8

1,3-Bis(3-imino-1-isoindolinylideneamino)benzene

Cat. No.: B14650002
CAS No.: 49545-76-8
M. Wt: 364.4 g/mol
InChI Key: NBEUSQYGTMDEEJ-UHFFFAOYSA-N
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Description

1,3-Bis(3-imino-1-isoindolinylideneamino)benzene is a complex organic compound known for its unique steric and electronic properties. This compound belongs to the class of heterocyclic compounds and is characterized by the presence of imino groups attached to isoindoline structures. The compound’s molecular structure allows for significant flexibility and potential for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3-imino-1-isoindolinylideneamino)benzene typically involves the reaction of 1,3-diaminobenzene with isoindoline derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-imino-1-isoindolinylideneamino)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s imino groups are particularly reactive, making it susceptible to nucleophilic and electrophilic attacks .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imine oxides, while reduction reactions can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Bis(3-imino-1-isoindolinylideneamino)benzene involves its interaction with molecular targets through its imino groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The compound’s flexibility allows it to adapt to different molecular environments, enhancing its reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(3-imino-1-isoindolinylideneamino)benzene stands out due to its unique combination of steric and electronic properties. Its structural flexibility and reactivity make it a valuable compound for various scientific and industrial applications. Compared to similar compounds, it offers a broader range of potential reactions and interactions, making it a versatile tool in research and development .

Properties

CAS No.

49545-76-8

Molecular Formula

C22H16N6

Molecular Weight

364.4 g/mol

IUPAC Name

3-[3-[(3-aminoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-amine

InChI

InChI=1S/C22H16N6/c23-19-15-8-1-3-10-17(15)21(27-19)25-13-6-5-7-14(12-13)26-22-18-11-4-2-9-16(18)20(24)28-22/h1-12H,(H2,23,25,27)(H2,24,26,28)

InChI Key

NBEUSQYGTMDEEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=NC3=CC(=CC=C3)N=C4C5=CC=CC=C5C(=N4)N)N

Origin of Product

United States

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